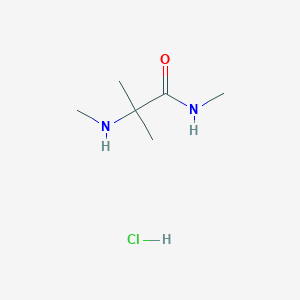
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is an organic compound . It is also known as diethyl tartrate and is the ethyl ester of tartaric acid . It is used in the food/beverage, cosmetic, and personal care industries as a flavor and fragrance agent, and carrier solvent .
Synthesis Analysis
Diethyl tartrate can be synthesized from tartaric acid, a by-product of the wine industry . The presence of reactive hydroxyl groups allows the introduction of a variety of phosphorus-containing moieties . For example, treatment of diethyl tartrate with diphenylphosphinyl chloride generates diethyl 2,3-di(diphenylphosphinato)-1,4-butanedioate .
Molecular Structure Analysis
The molecular formula of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is C8H14O6 . Its molecular weight is 206.19 g/mol . It has three stereoisomers: R,R-, S,S-, and R,S (=S,R-). The R,R- and S,S- isomers are enantiomeric, being mirror images .
Chemical Reactions Analysis
Diethyl tartrate undergoes thermal decomposition, most likely to liberate diphenylphosphinic acid to promote char formation, at the combustion temperature of several common polymers .
Physical And Chemical Properties Analysis
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a colorless liquid . It has a density of 1.204 g/mL . It has a melting point of 17 °C and a boiling point of 280 °C . Its solubility in water is low .
科学研究应用
Synthesis and Chemical Properties
Synthetic Methods and Intermediates : Ethyl 4-piperidinecarboxylate, an important intermediate in organic synthesis, has been synthesized from isonicotinic acid through esterification and hydrogenation processes. The yield of these processes highlights the efficiency of the synthetic route, which is crucial for producing pharmaceutical intermediates and other related compounds (Chen Ying-qi, 2007).
Phosphine-Catalyzed Annulation : A study demonstrates the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, producing highly functionalized tetrahydropyridines. This method underscores the versatility of piperidine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Applications in Medicinal Chemistry
Anticancer Agents : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents showcases the potential therapeutic applications of piperidine derivatives. Some compounds exhibited strong anticancer activity, indicating their potential in cancer treatment (A. Rehman et al., 2018).
GABA Transporter Substances : The synthesis of tritium-labeled compounds involving piperidinecarboxylic acid derivatives for evaluating the efficacy of potential GABA transporter substances indicates their utility in neuroscientific research, contributing to our understanding of neurotransmitter regulation and potential treatments for neurological disorders (R. Schirrmacher et al., 2000).
Structural and Computational Studies
X-Ray Diffraction and Spectroscopic Analysis : The structural analysis of complexes involving piperidinecarboxylate derivatives provides insights into their molecular configurations, interactions, and potential as building blocks for more complex chemical entities. This research underscores the importance of detailed structural and spectroscopic studies in developing new materials and drugs (Z. Dega-Szafran et al., 2009).
Development of Immunopotentiators : The preparation of piperidinecarboxylate derivatives for use as immunopotentiators highlights the application of these compounds in enhancing immune responses. Such research is crucial for developing new therapies in veterinary and human medicine (E. Moher et al., 2004).
未来方向
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has potential applications in the development of new, non-halogenated flame retardants . It can serve as the base for the development of a series of new, non-halogenated flame-retarding agents . It’s also used in the food/beverage, cosmetic, and personal care industries , indicating potential for further development in these areas.
属性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-ZZQRGORHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | |
CAS RN |
83602-38-4 |
Source


|
| Record name | Ethyl (S)-Nipecotate D-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)


![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
